molecular formula C10H9NO2 B13886407 4-Hydroxy-1-methylindole-3-carbaldehyde

4-Hydroxy-1-methylindole-3-carbaldehyde

Cat. No.: B13886407
M. Wt: 175.18 g/mol
InChI Key: RZRWBQDNVAZZRZ-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid Chemistry and Organic Synthesis

Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, recognized as nitrogen-containing compounds typically derived from plant sources. rsc.org This family includes molecules with profound physiological effects and therapeutic applications, such as the anti-hypertensive drug reserpine (B192253) and the anti-cancer agent vinblastine. rsc.org The indole core is a privileged heterocyclic system in medicinal chemistry, serving as a scaffold for numerous biologically active compounds. rsc.orgresearchgate.net

Within this context, 4-Hydroxy-1-methylindole-3-carbaldehyde serves not as a complex natural product itself, but as a crucial synthetic building block. Its structure is a functionalized indole core, making it a valuable precursor for the construction of more elaborate molecules, including complex indole alkaloids and their analogs. nih.gov The field of organic synthesis relies on such versatile intermediates to assemble target molecules with high efficiency and precision. The strategic placement of reactive functional groups—an aldehyde, a hydroxyl group, and an N-methylated indole ring—positions this compound as a key intermediate for creating diverse molecular architectures.

Significance of Substituted Indole-3-Carbaldehydes in Research

Indole-3-carbaldehyde and its derivatives are cornerstone intermediates in organic synthesis, primarily due to the reactivity of the aldehyde group at the C3 position. ekb.egresearchgate.net This carbonyl group readily participates in a wide range of chemical transformations, including carbon-carbon and carbon-nitrogen bond-forming reactions. ekb.egresearchgate.net Consequently, these compounds are extensively used as precursors for the synthesis of diverse heterocyclic systems and biologically active molecules. ekb.eg

The indole-3-carbaldehyde scaffold is a precursor to compounds with a wide spectrum of biological activities, including antibacterial, antiviral, antifungal, and antioxidant properties. derpharmachemica.comresearchgate.net Its utility is demonstrated in its use as a starting material for:

Condensation Reactions: The aldehyde group can react with various amines to form Schiff bases, which are themselves important intermediates or bioactive molecules. researchgate.net

Henry Reactions: Microwave- or ultrasound-assisted Henry reactions with nitroalkanes can produce nitroolefins and β-nitroalcohols, which are valuable synthetic intermediates. chemicalbook.com

Knoevenagel Condensation: This reaction allows for the formation of indolyl alkenes, which have been investigated for their antibacterial properties. chemicalbook.com

Multi-component Reactions: Substituted indole-3-carbaldehydes are reactants in powerful one-pot syntheses, such as the Ugi reaction, to rapidly build molecular complexity. chemicalbook.com

The versatility of the indole-3-carbaldehyde core makes it a subject of intense investigation for the development of new synthetic methodologies and the discovery of novel therapeutic agents. derpharmachemica.com

Structural Uniqueness and Research Potential of the 4-Hydroxy-1-methyl Substitution Pattern

The specific substitution pattern of this compound confers a unique combination of properties that distinguishes it from simpler indole aldehydes. The research potential of this molecule arises from the synergistic effects of its three key structural features.

The C4-Hydroxyl Group: The presence of a hydroxyl group on the benzene (B151609) portion of the indole ring is a significant feature. C4-substituted indoles are prevalent in a range of bioactive molecules, and methods for their synthesis are of great interest. acs.org The phenolic hydroxyl group can increase the molecule's polarity and potential for hydrogen bonding. Furthermore, the 4-hydroxyindole (B18505) scaffold is found in nature; for example, glycosylated conjugates of 4-hydroxyindole-3-carbaldehyde have been identified in the plant Arabidopsis. nih.gov Phenolic moieties are often associated with antioxidant activity, suggesting a potential role for this compound in relevant biochemical studies. researchgate.net

The N1-Methyl Group: The methylation of the indole nitrogen is a critical modification. It removes the acidic N-H proton, which alters the molecule's hydrogen-bonding capabilities and prevents its participation in reactions that require a free N-H group. vulcanchem.com This modification enhances lipophilicity and makes the compound a valuable intermediate for synthesizing specific N-substituted indole derivatives. vulcanchem.comchemimpex.com The absence of the N-H proton also influences the electronic properties of the indole ring system.

Compound Data Tables

To better understand the properties of this compound, it is useful to compare it with structurally related indole derivatives.

Table 1: Physicochemical Properties of Selected Indole-3-Carbaldehydes

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₀H₉NO₂175.19185–192 (predicted) vulcanchem.com
Indole-3-carbaldehydeC₉H₇NO145.16196–197 orgsyn.org
1-Methylindole-3-carbaldehydeC₁₀H₉NO159.1870–72 chemicalbook.com
4-Hydroxyindole-3-carbaldehydeC₉H₇NO₂161.16190–193 chemicalbook.com

Table 2: Comparative ¹H-NMR Data of Indole Scaffolds

ProtonTypical Chemical Shift (δ ppm) in Indole-3-carbaldehyde rsc.orgTypical Chemical Shift (δ ppm) in 1-Methylindole-3-carbaldehyde rsc.orgNotes
Aldehyde (CHO)~10.0~10.0Highly deshielded proton of the aldehyde group.
H-2~8.3~7.7Proton at position 2 of the indole ring.
N-H~8.8N/AThe acidic proton on the nitrogen is absent in the N-methylated analog.
N-CH₃N/A~3.9Characteristic singlet for the methyl group protons attached to the nitrogen.
Aromatic Protons~7.3-8.3~7.3-8.3Protons on the benzene ring portion of the indole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-hydroxy-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-11-5-7(6-12)10-8(11)3-2-4-9(10)13/h2-6,13H,1H3

InChI Key

RZRWBQDNVAZZRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2O)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 1 Methylindole 3 Carbaldehyde

Strategies for Regioselective Formylation at the C3 Position

The introduction of a formyl group at the C3 position of the indole (B1671886) ring is a crucial step in the synthesis of 4-Hydroxy-1-methylindole-3-carbaldehyde. The high electron density at this position makes it the most nucleophilic site and thus the preferred location for electrophilic substitution.

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. mdpi.comchemistrysteps.comijpcbs.com The reaction typically utilizes a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). rsc.org

The general mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 3-formylindole. rsc.org

For indole systems, particularly those bearing functional groups like a hydroxyl group, adaptations to the standard Vilsmeier-Haack conditions may be necessary to optimize yield and prevent side reactions. The reactivity of the indole nucleus is influenced by the substituents present on the ring. The reaction temperature, stoichiometry of reagents, and choice of solvent can be critical parameters. jk-sci.com For instance, in the synthesis of 4-hydroxy-1H-indole-3-carbaldehyde, the Vilsmeier-Haack reaction is performed on 4-hydroxyindole (B18505). The reaction is typically carried out at low temperatures to control the reactivity and selectivity.

Table 1: Vilsmeier-Haack Reaction Parameters for Indole Formylation

ParameterTypical Condition/ReagentPurpose
Formylating AgentN,N-Dimethylformamide (DMF)Source of the formyl group.
Dehydrating AgentPhosphorus oxychloride (POCl₃)Activates DMF to form the Vilsmeier reagent.
SolventExcess DMF or other inert solventsProvides the reaction medium.
Temperature0°C to room temperatureControls reaction rate and selectivity.
WorkupAqueous base followed by acidificationHydrolyzes the iminium intermediate to the aldehyde.

While the Vilsmeier-Haack reaction is a mainstay, several alternative methods for the C3-formylation of indoles have been developed, often focusing on milder conditions or different reagent systems. These alternatives can be particularly useful when the substrate is sensitive to the acidic and sometimes harsh conditions of the Vilsmeier-Haack reaction.

One notable alternative is the iron-catalyzed C3-formylation of indoles. This method employs ferric chloride (FeCl₃) as a catalyst with formaldehyde (B43269) and aqueous ammonia, using air as the oxidant. organic-chemistry.org This approach is advantageous due to the use of an inexpensive and less toxic metal catalyst and its compatibility with both free (N-H) and N-substituted indoles. organic-chemistry.org

Another approach involves the use of hexamethylenetetramine (HMTA) as the formylating agent. An iodine-catalyzed method utilizing HMTA in the presence of activated carbon under an air atmosphere has been shown to be effective for the C3-formylation of various indoles. researchgate.net

Table 2: Comparison of Alternative C3-Formylation Methods

MethodKey ReagentsAdvantages
Iron-Catalyzed FormylationFeCl₃, Formaldehyde, Aqueous Ammonia, AirInexpensive, non-toxic catalyst; mild conditions. organic-chemistry.org
Iodine-Catalyzed FormylationI₂, Hexamethylenetetramine (HMTA), Activated Carbon, AirMetal-free catalyst; good yields. researchgate.net

N-Methylation Approaches for Indole Nitrogen

The introduction of a methyl group at the N1 position of the indole ring is another key synthetic transformation. This can be achieved either after the formylation step or by using an N-methylated indole as the starting material.

In this strategy, the C3-formyl group is introduced first, followed by the methylation of the indole nitrogen. This approach is common when the starting material is a readily available N-unsubstituted indole. The N-alkylation of 1H-indole-3-carbaldehyde can be achieved using various methylating agents in the presence of a base.

A common protocol involves the use of methyl iodide (CH₃I) as the methylating agent and a base such as potassium carbonate (K₂CO₃) in a suitable solvent like a mixture of acetonitrile (B52724) and DMF. The reaction is typically carried out under reflux conditions to drive it to completion.

Table 3: Reagents for Post-Formylation N-Methylation

Methylating AgentBaseSolventTypical Conditions
Methyl Iodide (CH₃I)Potassium Carbonate (K₂CO₃)Acetonitrile/DMFReflux

An alternative strategy involves starting with an already N-methylated indole precursor and then performing the C3-formylation. This approach can be advantageous as it avoids the separate N-methylation step and any potential complications arising from the presence of the acidic N-H proton during formylation.

The Vilsmeier-Haack reaction, for instance, can be effectively carried out on 1-methylindole (B147185) to produce 1-methylindole-3-carbaldehyde. Similarly, other C3-formylation methods, such as the iron-catalyzed protocol, are also compatible with N-substituted indoles. organic-chemistry.org

Introduction of Hydroxyl Functionality at the C4 Position

The regioselective introduction of a hydroxyl group at the C4 position of the indole ring is often the most challenging step in the synthesis of this compound. The C4 position is less reactive towards electrophilic substitution compared to the pyrrole (B145914) ring. Therefore, direct hydroxylation of an indole core at this position often requires specific strategies.

One common approach is to start with a precursor that already contains the hydroxyl group or a protected form of it. For example, the synthesis can begin with 4-hydroxyindole. Various synthetic routes to 4-hydroxyindole have been developed, often involving multi-step sequences starting from commercially available precursors.

A plausible, though challenging, alternative is the directed C4-hydroxylation of a pre-functionalized indole. This can involve transition-metal-catalyzed C-H activation or other advanced synthetic methods. For instance, boron-mediated directed C-H hydroxylation has been shown to be effective for the synthesis of C4-hydroxylated indoles under mild conditions. acs.org This method often requires a directing group on the indole ring to achieve the desired regioselectivity. acs.org

Direct Hydroxylation Methodologies

Direct hydroxylation involves the introduction of a hydroxyl group at the C4 position of a 1-methylindole-3-carbaldehyde precursor. This approach is challenging due to the inherent reactivity of the indole ring, which can lead to a mixture of isomers and over-oxidation. A plausible synthetic pathway begins with the formylation of 1-methylindole at the C3 position using standard Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide). vulcanchem.com The subsequent step is the directed hydroxylation of the resulting 1-methylindole-3-carbaldehyde. vulcanchem.com

The regioselectivity of the hydroxylation step is a significant hurdle, as the C4 position's electrophilic susceptibility can be lower than other positions, potentially yielding mixtures of C5- and C6-hydroxylated byproducts. vulcanchem.com

Table 1: Theorized Reaction Parameters for Direct Synthesis Theorized based on analogous reactions in 4-hydroxyindole synthesis. vulcanchem.com

StepReagentsTemperatureYield (%)
FormylationPOCl₃/DMF0°C → Room Temp72–85
HydroxylationH₂O₂/H₂SO₄50°C38–45

Deprotection Strategies from Protected Hydroxyindoles

An alternative and often more selective route involves the use of a protecting group for the hydroxyl function at the C4 position. This strategy allows for the subsequent functionalization of the indole core, such as N-methylation and C3-formylation, without interference from the reactive hydroxyl group. A common protecting group for this purpose is the benzyl (B1604629) ether.

The synthesis would commence with 4-benzyloxyindole, which can be N-methylated and then formylated at the C3 position to yield 4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde. epa.gov The final step is the deprotection of the benzyl ether to unveil the target 4-hydroxy functionality. This is typically achieved through catalytic hydrogenation using a palladium catalyst.

Table 2: Deprotection of Benzyl Ether

PrecursorReagentsCatalystProduct
4-(Benzyloxy)-1-methyl-1H-indole-3-carbaldehydeH₂ (gas)Palladium on Carbon (Pd/C)This compound

This deprotection strategy is generally high-yielding and clean, avoiding the regioselectivity issues associated with direct hydroxylation. Another approach involves the O-demethylation of 4-methoxyindole (B31235) derivatives using reagents like boron tribromide to yield the 4-hydroxyindole core. google.com

Catalytic Approaches in Indole Synthesis and Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These approaches are applicable to the synthesis and functionalization of the indole scaffold.

Metal-Catalyzed Coupling and C-H Activation Reactions

Transition metal catalysis offers powerful tools for the construction and functionalization of indoles. rsc.org C-H activation has emerged as a particularly potent strategy, allowing for the direct formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. youtube.com

For the synthesis of 4-substituted indoles, the aldehyde group at the C3 position can act as a directing group to guide a metal catalyst to the C4 position. Ruthenium-catalyzed C-H vinylation at the C4 position of indole-3-carbaldehydes has been reported, proceeding under mild conditions and tolerating various olefin coupling partners. mdpi.com Similarly, palladium-catalyzed systems can be employed for the C4-arylation of indoles bearing a C3-aldehyde directing group. nih.gov

While these methods functionalize the C4 position, they can also be adapted to build the core structure. Gold-catalyzed benzannulation of alkyne-tethered pyrroles provides an efficient route to regioselectively functionalized 4-hydroxyindoles (in their protected silyloxy form). nih.gov Palladium-catalyzed cross-coupling of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by cyclization, is another effective method for synthesizing the 4-hydroxyindole skeleton. chemicalbook.com

Table 3: Examples of Metal-Catalyzed Reactions for 4-Substituted Indole Synthesis

Reaction TypeCatalyst SystemSubstrate ExampleOutcome
C4-H VinylationRuthenium(II) complexIndole-3-carbaldehydeC4-vinylated indole
C4-H ArylationPalladium(II) acetateIndole-3-carbaldehydeC4-arylated indole
BenzannulationIPrAuNTf₂2-alkynyl-1-(pyrrol-2-yl) 1,2-diol4-Silyloxyindole

Organocatalytic and Biocatalytic Synthesis Methods

Biocatalysis presents an environmentally benign and highly selective alternative for chemical synthesis. Notably, 4-hydroxyindole-3-carbaldehyde has been identified as a metabolite in the plant Arabidopsis thaliana. nih.gov It is synthesized from tryptophan through intermediates like indole-3-acetonitrile (B3204565). nih.gov The biosynthetic pathway involves specific enzymes, including cytochrome P450s and aldehyde oxidases, which perform hydroxylations and other transformations with high precision. nih.gov This natural pathway highlights the potential for enzymatic systems to be harnessed for the production of this compound.

Organocatalysis, which uses small organic molecules as catalysts, is another growing field. While specific organocatalytic routes to this compound are not extensively detailed, the principles of organocatalysis are widely applied in indole synthesis, particularly in asymmetric reactions to create chiral indole derivatives.

Green Chemistry Principles in Synthetic Design and Optimization

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In indole synthesis, this includes the use of environmentally benign solvents, energy-efficient reaction conditions, and catalysts that can be recycled. eurekaselect.comresearchgate.net

Microwave-assisted organic synthesis is a prominent green technique that can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.com For instance, the dehydrogenative aromatization of an oxoindole to a hydroxyindole has been achieved with good yields within minutes using focused microwave irradiation. actascientific.com

Other green approaches applicable to indole synthesis include:

Mechanochemistry: The Fischer indole synthesis has been adapted to a solvent-free mechanochemical protocol using ball milling, offering an eco-friendly alternative to traditional methods. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep-eutectic liquids is a key strategy. eurekaselect.com

Nanocatalysts: The use of nanocatalysts can improve reaction efficiency and allow for easier catalyst recovery and reuse. researchgate.net

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and efficient.

Reactivity and Derivatization of 4 Hydroxy 1 Methylindole 3 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group at the C3 position is a key site for reactivity, readily participating in condensation, oxidation, and reduction reactions. vulcanchem.com

The carbonyl group of 4-Hydroxy-1-methylindole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction typically involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by a dehydration step. These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.netijpbs.com The resulting Schiff bases, characterized by the azomethine (-C=N-) linkage, are valuable intermediates in medicinal chemistry. nih.gov For instance, novel heterocyclic Schiff bases have been synthesized through the condensation of indole-3-carboxaldehyde (B46971) with various L-amino acids and aminophenols. nih.gov

Table 1: Examples of Schiff Base Formation This table is illustrative and based on the known reactivity of indole-3-aldehydes.

Reactant (Nitrogen Nucleophile) Product Class General Structure of Product
Primary Amine (R-NH₂) Schiff Base (Imine) 4-Hydroxy-1-methyl-3-(R-N=CH)-indole
Hydrazine (H₂N-NH₂) Hydrazone 4-Hydroxy-1-methyl-3-(H₂N-N=CH)-indole
Hydroxylamine (H₂N-OH) Oxime 4-Hydroxy-1-methyl-3-(HO-N=CH)-indole
Semicarbazide (H₂N-NH-CO-NH₂) Semicarbazone 4-Hydroxy-1-methyl-3-(H₂N-CO-NH-N=CH)-indole

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde lacking α-hydrogens, such as this compound, and a ketone or other compound containing an active methylene (B1212753) group. wikipedia.org This reaction is a reliable method for forming carbon-carbon bonds and is widely used to synthesize α,β-unsaturated ketones, often referred to as chalcones. scispace.com Research has demonstrated an efficient, eco-friendly mechanochemical synthesis of indolyl chalcones via the Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with various substituted acetophenones using a high-energy ball mill. researchgate.net The reaction proceeds by the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) intermediate yields the final chalcone (B49325) product.

Table 2: Claisen-Schmidt Condensation with Active Methylene Compounds Based on analogous reactions with 1-methylindole-3-carboxaldehyde. researchgate.net

Active Methylene Compound Base Catalyst Product Class
Acetophenone NaOH or KOH Indolyl Chalcone
Cyclohexanone NaOH or KOH α,β-Unsaturated Ketone
Malonic Acid Pyridine (B92270)/Piperidine Indolyl Acryclic Acid
Acetone NaOH or KOH Indolyl Dienone

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding 4-Hydroxy-1-methylindole-3-carboxylic acid. This transformation can be achieved using various oxidizing agents common in organic synthesis. In biological systems, aldehyde oxidases, which are molybdenum-containing enzymes, are known to catalyze the conversion of aldehydes into their corresponding carboxylic acids. nih.gov For example, in Arabidopsis, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.gov

Table 3: Oxidation of the Aldehyde Moiety

Oxidizing Agent Reaction Conditions Product
Potassium Permanganate (KMnO₄) Basic, then acidic workup 4-Hydroxy-1-methylindole-3-carboxylic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺) Ammoniacal Silver Nitrate 4-Hydroxy-1-methylindole-3-carboxylic acid
Chromic Acid (H₂CrO₄) Jones' Reagent (CrO₃, H₂SO₄, acetone) 4-Hydroxy-1-methylindole-3-carboxylic acid
Aldehyde Oxidase (e.g., AAO1) Biological/Enzymatic 4-Hydroxy-1-methylindole-3-carboxylic acid nih.gov

The aldehyde functional group is readily reduced to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively convert this compound into its corresponding alcohol derivative, (4-hydroxy-1-methyl-1H-indol-3-yl)methanol. This reaction is a straightforward and high-yielding transformation, providing a route to a different class of indole (B1671886) derivatives with potential applications as synthetic intermediates.

Table 4: Reduction of the Aldehyde Moiety

Reducing Agent Solvent Product
Sodium Borohydride (NaBH₄) Methanol or Ethanol (B145695) (4-Hydroxy-1-methyl-1H-indol-3-yl)methanol
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether or THF, followed by aqueous workup (4-Hydroxy-1-methyl-1H-indol-3-yl)methanol
Catalytic Hydrogenation (H₂) Pd/C, PtO₂, or Raney Ni (4-Hydroxy-1-methyl-1H-indol-3-yl)methanol

Reactions at the C4-Hydroxyl Group

The phenolic hydroxyl group at the C4 position offers another site for derivatization, primarily through etherification and esterification reactions. These modifications can alter the compound's solubility, polarity, and biological activity.

Etherification: The C4-hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide to form the corresponding ether.

Esterification: The hydroxyl group can also be acylated to form an ester. This is commonly achieved by reacting the indole with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct.

Table 5: Derivatization at the C4-Hydroxyl Group

Reaction Type Reagents Product Class

Role of the Hydroxyl Group in Chelation and Directed Reactions

The phenolic hydroxyl group at the C4 position plays a crucial role in modulating the reactivity of the indole ring, primarily through its ability to act as a directing group and participate in chelation. This influence is pivotal in achieving regioselectivity in various substitution reactions.

Directed ortho-Metalation (DoM): The hydroxyl group is a powerful directed metalation group (DMG). In the presence of strong organolithium bases like n-butyllithium, the hydroxyl group's oxygen atom, being a Lewis base, coordinates with the Lewis acidic lithium ion. wikipedia.org This interaction positions the base to selectively deprotonate the nearest ortho position, which in this case is the C5 position of the indole ring. wikipedia.orgbaranlab.org This process, known as directed ortho-metalation (DoM), generates a specific aryllithium intermediate. This intermediate can then react with a variety of electrophiles to introduce substituents exclusively at the C5 position, a level of regiocontrol that is difficult to achieve through standard electrophilic aromatic substitution. baranlab.orgorganic-chemistry.org

The general mechanism for this process can be summarized as follows:

Coordination of the organolithium reagent to the hydroxyl group.

Deprotonation of the C5 position to form a stable lithium intermediate.

Reaction with an electrophile (E+) to yield the C5-substituted product.

Chelation in Catalysis: The ability of the hydroxyl group to form chelate complexes with transition metals can be exploited in catalysis. By coordinating to a metal center, the hydroxyl group can direct a catalytic reaction to a specific site on the indole ring. This strategy is valuable for introducing functional groups in a controlled manner, enhancing the synthetic utility of the 4-hydroxyindole (B18505) scaffold.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). rsc.orgresearchgate.net The substituents on the this compound molecule—the hydroxyl group, the N-methyl group, and the aldehyde group—exert significant influence on the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group at C4 is a potent activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic system via the +M (mesomeric) effect. quora.comaakash.ac.in This effect increases the electron density at the positions ortho and para to it (C5 and C7, respectively). The N-methyl group also contributes to the electron density of the ring. Conversely, the aldehyde group at C3 is a deactivating group, withdrawing electron density from the ring through its -I (inductive) and -M (mesomeric) effects.

The interplay of these directing effects determines the outcome of EAS reactions. The strong activating and directing influence of the hydroxyl group typically dominates, favoring substitution at the C5 and C7 positions. leah4sci.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Interactive Table: Directing Effects of Substituents on the Indole Ring
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-OHC4+M, -IActivatingortho, para (to C5, C7)
-CHOC3-M, -IDeactivatingmeta (to C2, C5, C7)
-CH₃N1+IActivating-

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich systems like indole, nucleophilic aromatic substitution can occur under specific conditions. rsc.org For SNAr to proceed, the indole ring typically requires the presence of strong electron-withdrawing groups and a good leaving group. In specifically designed substrates, such as those with a nitro group and a methoxy (B1213986) group, nucleophilic substitution at the C2 position has been observed. nii.ac.jpcore.ac.uk For this compound itself, SNAr is not a typical reaction pathway without further modification to the ring system.

Multicomponent Reaction (MCR) Strategies for Complex Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly efficient for building molecular complexity. nih.govresearchgate.netorganic-chemistry.org this compound, with its reactive aldehyde functionality, is an excellent substrate for various MCRs.

Isocyanide-Based MCRs (IMCRs): The aldehyde group readily participates in isocyanide-based MCRs like the Ugi and Passerini reactions. arkat-usa.orgnih.gov

Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govsemanticscholar.org Utilizing this compound as the aldehyde component allows for the one-pot synthesis of complex, peptide-like structures incorporating the indole scaffold. nih.govnih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylic acid. nih.gov

Passerini Three-Component Reaction (P-3CR): In this reaction, the aldehyde reacts with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. nih.govacs.org This provides a direct route to highly functionalized indole derivatives.

These MCR strategies offer a powerful and atom-economical approach to generate diverse libraries of complex indole-based molecules, which is particularly valuable in drug discovery and materials science. nih.govrsc.orgbeilstein-journals.org The ability to rapidly assemble intricate structures from simple building blocks highlights the synthetic potential of this compound as a versatile starting material. openmedicinalchemistryjournal.com

Interactive Table: MCRs Involving this compound
MCR NameComponentsKey IntermediateProduct Class
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideNitrilium ionα-acylamino carboxamide
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-adductα-acyloxy carboxamide

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer a comprehensive view of the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While complete experimental data for 4-Hydroxy-1-methylindole-3-carbaldehyde is not widely published, expected chemical shifts can be predicted based on its structure and data from analogous compounds. vulcanchem.com

The ¹H-NMR spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring, the N-methyl group, the aldehyde proton, and the hydroxyl proton. vulcanchem.com The N-methyl group would likely appear as a singlet in the upfield region, while the aldehyde proton would be a highly deshielded singlet in the downfield region. vulcanchem.com The hydroxyl proton's chemical shift can be variable and concentration-dependent. vulcanchem.com

For comparison, the experimentally determined ¹H-NMR data for the related compound 4-Hydroxy-1H-indole-3-carbaldehyde (lacking the N-methyl group) in DMSO-d6 shows signals at δ 6.54 (dd), 6.95 (dd), 7.13 (t) for the aromatic protons, and singlets at δ 8.37 (H-2), 9.64 (aldehyde), 10.54 (hydroxyl), and 12.35 (N-H). chemicalbook.com The related compound 1-methyl-1H-indole-3-carbaldehyde (lacking the C4-hydroxyl group) in CDCl3 shows signals including a singlet for the N-methyl group at δ 3.90 and an aldehyde proton signal at δ 10.01. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. Experimental data for 1-methyl-1H-indole-3-carbaldehyde shows the aldehyde carbon at δ 184.43 and the N-methyl carbon at δ 33.69, along with other signals for the indole ring carbons. rsc.org The presence of the C4-hydroxyl group in the target compound would be expected to influence the chemical shifts of the adjacent aromatic carbons significantly.

Interactive Data Table: Expected ¹H-NMR Chemical Shifts (δ) for this compound

Proton Expected Chemical Shift (ppm)
N-CH₃ 2.45–2.60
Aldehyde (CHO) 9.70–9.90
Hydroxyl (OH) 10.20–10.40

Data is predictive and based on analogous structures. vulcanchem.com

Fourier-Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum is expected to be characterized by several key absorption bands. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1650-1680 cm⁻¹. vulcanchem.com Another important feature would be a broad absorption band in the 3200–3400 cm⁻¹ range, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. vulcanchem.com The presence of the aromatic indole ring would be confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretch 3200–3400
Carbonyl (C=O) Stretch ~1680

Data is predictive and based on analogous structures. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation

The calculated exact mass would allow for unambiguous formula confirmation. In terms of fragmentation, under electron ionization (EI), a common fragmentation pathway for indole aldehydes involves the loss of the formyl group (•CHO) or carbon monoxide (CO) from the molecular ion. The N-methyl group could also be involved in fragmentation pathways.

X-ray Crystallography for Understanding Molecular Conformation and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks in Solid State

In the absence of experimental data, the potential for hydrogen bonding can be inferred from the molecular structure. The presence of a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) suggests that this compound would likely form significant intermolecular hydrogen bonds in the solid state. univie.ac.at These interactions, primarily of the O-H···O type, would play a crucial role in the packing of the molecules in the crystal lattice, influencing physical properties such as melting point and solubility.

Conformational Analysis of the Indole Scaffold

The indole scaffold itself is an aromatic, bicyclic system and is inherently planar. It is expected that the fused ring system of this compound would be nearly planar. The primary conformational interest would be the orientation of the C3-carbaldehyde group relative to the indole ring. Studies on similar indole-3-carbaldehydes have shown that the carbaldehyde moiety is often coplanar with the indole ring system to maximize conjugation, with the carbonyl oxygen adopting a conformation that minimizes steric hindrance with the rest of the molecule. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a balance of accuracy and computational cost, making them widely used for studying organic molecules, including indole (B1671886) derivatives. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 4-Hydroxy-1-methylindole-3-carbaldehyde, this would typically be performed using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). researchgate.netnih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. youtube.com

Once the optimized geometry is obtained, various electronic properties can be analyzed. The distribution of electrons within the molecule is visualized through Molecular Electrostatic Potential (MEP) maps. These maps indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be regions of high electron density (negative potential), while the hydrogen of the hydroxyl group and the aldehyde proton would be electron-deficient (positive potential). nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, orbital interactions, and the stability arising from electron delocalization. nih.gov It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. In this compound, significant delocalization would be expected across the indole ring system and the conjugated aldehyde group.

Illustrative Optimized Geometry Parameters for an Indole-3-carbaldehyde Core

The following table presents typical bond length and angle values for an indole-3-carbaldehyde scaffold, as would be calculated via DFT. These are representative values and not specific calculated data for this compound.

ParameterBond/AngleTypical Calculated Value
Bond LengthC2=C3~1.38 Å
Bond LengthC3-C(aldehyde)~1.46 Å
Bond LengthC(aldehyde)=O~1.22 Å
Bond AngleC2-C3-C(aldehyde)~130°
Bond AngleC3-C(aldehyde)-O~125°
Dihedral AngleC2-C3-C(aldehyde)-O~180° (for planarity)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.comsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, indicating sites of nucleophilicity, while the LUMO is the electron-accepting orbital, indicating sites of electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring and the hydroxyl group, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group. This distribution suggests that the molecule would likely undergo electrophilic substitution on the indole ring and nucleophilic addition at the aldehyde carbon.

Illustrative FMO Data for Indole Derivatives

This table provides an example of the kind of data generated from an FMO analysis of indole derivatives. The specific energy values are hypothetical.

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.55Higher energy unoccupied orbital
LUMO -1.98 Lowest Unoccupied Molecular Orbital
HOMO -6.12 Highest Occupied Molecular Orbital
HOMO-1-6.89Lower energy occupied orbital
HOMO-LUMO Gap 4.14 Energy difference (LUMO - HOMO)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. researchgate.netresearchgate.net By calculating the isotropic shielding constants for each nucleus and referencing them to a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. elsevierpure.comnih.gov This allows for direct comparison with experimental data, helping to assign signals and confirm the structure. researchgate.netuncw.edu

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculations produce a set of normal modes, each with a corresponding frequency and intensity, which correlate to the peaks in an experimental IR spectrum. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.netuta.edu The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). acs.orgmdpi.com For this compound, TD-DFT would likely predict strong π → π* transitions associated with the conjugated indole system. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time, including their conformational flexibility and interactions with their environment (e.g., solvent molecules). tandfonline.comuniroma1.it MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations in an explicit solvent like water or ethanol (B145695) would reveal the preferred conformations of the molecule in solution. nih.gov This includes the rotational freedom of the aldehyde and hydroxyl groups and how their orientations are influenced by hydrogen bonding with the solvent. Such simulations are crucial for understanding how the solvent environment affects the molecule's structure and, consequently, its reactivity and spectroscopic properties. Studies on related indole derivatives have shown that conformations observed in the solid state (via X-ray crystallography) may differ from those present in solution.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by developing a mathematical equation that relates calculated molecular descriptors to an experimental endpoint (e.g., IC₅₀ values for enzyme inhibition). nih.gov

To build a QSAR model for a series of indole derivatives including this compound, one would first calculate a wide range of computational descriptors for each molecule. mdpi.com These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity.

3D: Molecular shape, solvent-accessible surface area.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to select the most relevant descriptors and build a predictive model. mdpi.comresearchgate.net A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Mechanistic Studies of Reactions using Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings like indole, is an example of a mechanism that can be studied computationally. rsc.orgresearchgate.netresearchgate.netsemanticscholar.org

Using DFT, the structures of the transition states for the electrophilic attack of the Vilsmeier reagent on the indole ring can be located. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and can help explain the regioselectivity of the formylation (i.e., why it occurs at the C3 position). Such studies provide a detailed, atomistic understanding of reaction pathways that is often difficult to obtain through experimental means alone.

Biological Activities and Mechanistic Insights Non Clinical Focus

Receptor Agonism/Antagonism Studies

Aryl Hydrocarbon Receptor (AhR) Modulation and Gene Expression Influence

There is no available scientific literature that specifically investigates the interaction of 4-Hydroxy-1-methylindole-3-carbaldehyde with the Aryl Hydrocarbon Receptor (AhR). Consequently, data regarding its potential agonistic or antagonistic effects on AhR and any subsequent influence on gene expression are absent from current scientific records. While studies on the related compound, indole-3-carbaldehyde, have shown some AhR ligand activity, these findings cannot be directly extrapolated to this compound due to the structural differences imparted by the 4-hydroxy and 1-methyl substitutions.

Investigations into Other Mechanistically Relevant Receptors

No published research was identified that explores the binding affinity or functional activity of this compound with other mechanistically relevant receptors.

Enzymatic Regulation and Inhibition Studies (in vitro)

Identification of Putative Enzyme Targets

There are no in vitro studies that have identified or characterized specific enzyme targets for this compound. Research on the enzymatic interactions of this compound has not been published.

Characterization of Inhibition Mechanisms

In the absence of identified enzyme targets, there is consequently no information available on the potential mechanisms of enzyme inhibition by this compound.

Antimicrobial Activity Profiles (in vitro)

While the broader class of indole (B1671886) derivatives has been a subject of antimicrobial research, specific in vitro studies detailing the antimicrobial, antibacterial, or antifungal activity profiles of this compound against various microorganisms have not been reported in the scientific literature. Therefore, no data tables on its minimum inhibitory concentrations (MIC) or other measures of antimicrobial efficacy can be provided.

Antifungal Efficacy against Fungal Isolates

No specific studies detailing the antifungal efficacy or Minimum Inhibitory Concentration (MIC) values of this compound against fungal isolates were found. While the broader class of indole derivatives has been investigated for antifungal properties, data for this particular substituted indole is not available. For instance, derivatives of indole-3-carbaldehyde have shown activity against various fungi, but these findings cannot be directly attributed to the 4-hydroxy-1-methyl variant.

Antibacterial Spectrum and Minimum Inhibitory Concentrations

Similarly, there is no published data on the antibacterial spectrum or specific Minimum Inhibitory Concentration (MIC) values for this compound. Research on other indole-3-carbaldehyde derivatives has indicated that some possess antibacterial activity, but this cannot be extrapolated to the target compound without direct experimental evidence.

Antioxidant Properties and Radical Scavenging Mechanisms (in vitro)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assays

No experimental data from DPPH radical scavenging assays for this compound could be located in peer-reviewed literature. Therefore, a data table on its scavenging activity cannot be generated. Theoretical predictions from some commercial suppliers exist but lack scientific validation from primary research.

Inhibition of Microsomal Lipid Peroxidation

There are no available studies that have investigated the ability of this compound to inhibit microsomal lipid peroxidation. While some indole compounds are known to act as antioxidants and can inhibit lipid peroxidation, specific data for this molecule is absent.

Potential as a Precursor for Bioactive Chemical Probe Development

The direct precursor, 4-Hydroxy-1H-indole-3-carbaldehyde (the non-methylated version), has been identified as a useful intermediate in the synthesis of fluorescent probes. medchemexpress.com The aldehyde functional group allows for reactions to form larger, more complex molecules. It is plausible that this compound could serve a similar role as a synthetic building block, but specific examples of its use in the development of bioactive chemical probes are not currently published.

Role in Natural Product Chemistry and Biosynthesis

Natural Occurrence and Isolation of Hydroxyindole-3-carbaldehyde Analogs

While 4-hydroxy-1-methylindole-3-carbaldehyde itself is less commonly documented in natural sources, its parent compound, 4-hydroxy-1H-indole-3-carbaldehyde, and related analogs are recognized plant metabolites. Their presence is particularly noted in specific plant families, where they contribute to the plant's chemical profile.

Research has successfully identified and isolated hydroxyindole-3-carbaldehyde analogs from several plant species. The caper bush (Capparis spinosa L.) is one such plant from which 4-hydroxy-1H-indole-3-carbaldehyde has been isolated. medchemexpress.commedchemexpress.com This compound is also a known metabolite in plants belonging to the Brassicaceae family, which includes economically important vegetables like broccoli and cabbage, as well as the model research organism Arabidopsis thaliana. In Arabidopsis, glycosylated conjugates of 4-hydroxyindole-3-carbaldehyde have been detected, indicating that the plant modifies and stores these compounds. nih.gov The Brassicaceae family is well-known for producing a variety of tryptophan-derived secondary metabolites, including indole (B1671886) glucosinolates and phytoalexins, which are integral to their defense systems. nih.govmdpi.com

Table 1: Natural Sources of Hydroxyindole-3-carbaldehyde Analogs

Plant SpeciesFamilyCompound Identified
Capparis spinosa L. (Caper Bush)Capparaceae4-hydroxy-1H-indole-3-carbaldehyde medchemexpress.commedchemexpress.com
Arabidopsis thalianaBrassicaceaeGlycosylated conjugates of 4-hydroxyindole-3-carbaldehyde nih.govresearchgate.net
Various Brassica Vegetables (e.g., broccoli, cabbage)BrassicaceaeIndole-3-carbaldehyde and its derivatives nrfhh.comunifi.it

Hydroxyindole-3-carbaldehyde and its derivatives are classified as secondary metabolites, compounds that are involved in the plant's defense mechanisms. Their accumulation is often triggered by external stressors, such as pathogen attack or herbivory. nih.govnih.gov The identification of these molecules as plant metabolites underscores their role in the intricate metabolic network that governs a plant's ability to survive and adapt to its environment. nih.gov

Biosynthetic Pathways of Indole-3-Carbaldehyde Derivatives in Biological Systems

The formation of indole-3-carbaldehyde derivatives in plants is a complex process that begins with a common amino acid precursor. These biosynthetic pathways are tightly regulated and lead to a diverse array of indolic compounds with specialized functions.

The biosynthesis of indole-3-carbaldehyde (ICHO) and its derivatives in plants is primarily a tryptophan-dependent process. nih.govresearchgate.netnih.gov The amino acid tryptophan serves as the foundational building block for a multitude of indole-containing compounds, including the plant hormone auxin (indole-3-acetic acid) and various defense-related metabolites. meddocsonline.org

The pathway proceeds through several key intermediates. A critical branch-point intermediate is indole-3-acetaldoxime (IAOx). nih.gov From tryptophan, IAOx is formed and then converted into indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.net This intermediate, IAN, is central to the synthesis of not only ICHO derivatives but also other important defense compounds like camalexin (B168466) in Arabidopsis. nih.gov

Table 2: Key Intermediates in the Biosynthesis of Indole-3-Carbaldehyde Derivatives

PrecursorKey Intermediate 1Key Intermediate 2Product Class
TryptophanIndole-3-acetaldoxime (IAOx)Indole-3-acetonitrile (IAN)Indole-3-carbaldehydes (ICHO) & Derivatives nih.govresearchgate.net

Specific enzymes catalyze each step of the biosynthetic pathway. The conversion of tryptophan to indole-3-acetaldoxime (IAOx) is facilitated by Cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis. nih.gov Another cytochrome P450 enzyme, CYP71B6, is involved in the efficient conversion of indole-3-acetonitrile (IAN) into indole-3-carbaldehyde (ICHO). nih.govnih.gov

Once ICHO is formed, it can undergo further modifications. One metabolic fate is oxidation, where ICHO is converted into indole-3-carboxylic acid (ICOOH), a reaction catalyzed by enzymes such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). nih.govresearchgate.net Another significant modification is hydroxylation, leading to compounds like 4-hydroxyindole-3-carbaldehyde (4-HO-ICHO) and 5-hydroxyindole-3-carbaldehyde. nih.gov These hydroxylated derivatives are often subsequently conjugated with glucose (O-glucosylation), a common strategy used by plants to increase water solubility, facilitate transport, and store compounds in an inactive form. nih.govresearchgate.net

Ecological and Phytochemical Significance of Indole Metabolites

Indole metabolites, including the derivatives of indole-3-carbaldehyde, are of great ecological and phytochemical importance. They form a critical component of a plant's chemical defense system, enabling it to withstand threats from its environment.

These indolic secondary metabolites function as phytoalexins and phytoanticipins, which are antimicrobial and deterrent compounds produced by plants. nih.govnrfhh.com Their production and accumulation are often induced in response to pathogen infection or treatment with stress elicitors. nih.gov For instance, in Arabidopsis, the total accumulation of ICHO and ICOOH derivatives in response to stress can be similar in quantity to that of the well-studied phytoalexin, camalexin, suggesting they play a significant role in induced chemical defense. nih.govnih.gov This chemical arsenal (B13267) helps protect the plant against a broad range of pathogens and deters feeding by herbivores. meddocsonline.orgresearchgate.net The diversity of these indole-derived compounds within the plant kingdom, particularly in families like Brassicaceae, highlights their evolutionary importance for plant survival and adaptation. mdpi.com

Role in Plant Defense Mechanisms (e.g., Phytoalexins)

Indole-based compounds are central to the induced defense systems of many plants, particularly within the Brassicaceae family. nih.gov These defenses often involve the synthesis of phytoalexins—antimicrobial compounds produced in response to pathogen attack. nih.gov

Research has identified 4-hydroxyindole-3-carbaldehyde as a key tryptophan-derived metabolite in the model plant Arabidopsis thaliana (Brassicaceae). nih.gov It is part of a complex network of indolic compounds, including the prominent phytoalexin camalexin, that are synthesized following pathogen challenge. nih.govnih.gov The biosynthesis of these defense compounds is a hallmark of the plant's response to stress. nih.gov The accumulation of hydroxylated indole-3-carbaldehyde derivatives is a significant component of this chemical defense arsenal. nih.gov

The core structure of 4-hydroxyindole-3-carbaldehyde is thus established as a phytoalexin-related metabolite. The addition of a methyl group at the N1 position, resulting in this compound, is a plausible biosynthetic modification. In plant biochemistry, such methylation reactions can enhance the lipophilicity of a compound, potentially increasing its ability to penetrate microbial cell membranes and thereby enhancing its antimicrobial efficacy. It can also protect the molecule from degradation by plant or pathogen enzymes, prolonging its defensive action.

While indole-3-carbaldehyde itself has demonstrated antifungal properties, the hydroxylation and methylation of this backbone are expected to modulate its biological activity. wikipedia.org Therefore, this compound is hypothesized to function as a phytoalexin, contributing to the plant's ability to resist infection by pathogenic microorganisms.

Table 1: Occurrence of 4-Hydroxyindole-3-carbaldehyde in Plant Species
CompoundPlant SpeciesFamilyObserved Role
4-hydroxy-1H-indole-3-carbaldehydeArabidopsis thalianaBrassicaceaeTryptophan-derived defense metabolite; Phytoalexin-related. nih.gov
4-hydroxy-1H-indole-3-carbaldehydeCapparis spinosa L. (Caper)CapparaceaeIdentified as a plant metabolite. medchemexpress.com

Potential as Chemical Markers for Botanical Classification

Chemotaxonomy utilizes the distribution of secondary metabolites within plants to infer taxonomic relationships. semanticscholar.orgresearchgate.net The presence of specific classes of compounds, such as indole alkaloids, can be characteristic of particular plant families or genera. nih.govnih.gov

The formation of tryptophan-derived indolic phytoalexins is a recognized characteristic of the family Brassicaceae. nih.gov The identification of 4-hydroxy-1H-indole-3-carbaldehyde in Arabidopsis thaliana reinforces this principle. nih.gov Furthermore, its isolation from Capparis spinosa (caper), a member of the Capparaceae family, is taxonomically significant. medchemexpress.com The Brassicaceae and Capparaceae are closely related families within the order Brassicales, and they share many biochemical pathways, including the production of glucosinolates. The shared presence of this specific indole derivative supports the close phylogenetic relationship between these two families.

The specific substitution patterns on the indole ring, such as hydroxylation and N-methylation, can provide a finer level of taxonomic detail. The presence or absence of this compound, as opposed to its unmethylated precursor, could serve as a specific chemical marker to distinguish between genera or species within these families. Such variations in "downstream" biosynthetic steps, like methylation, often reflect evolutionary divergence. Therefore, profiling the presence and abundance of this and related indole alkaloids could be a powerful tool for botanical classification and understanding the evolutionary history of the Brassicales.

Mentioned Compounds

Table 2: List of Chemical Compounds Mentioned in the Article
Compound Name
This compound
4-hydroxy-1H-indole-3-carbaldehyde
Tryptophan
Camalexin
Indole-3-carbaldehyde
Glucosinolates

Applications in Advanced Materials and Chemical Probe Development

Synthesis of Fluorescent Probes and Bioimaging Agents

The aldehyde functionality at the C3 position of the indole (B1671886) ring provides a reactive site for conjugation with other molecules, a key feature in the design of fluorescent probes. While specific research on 4-Hydroxy-1-methylindole-3-carbaldehyde is limited, its unmethylated analog, 4-Hydroxy-1H-indole-3-carbaldehyde, has been utilized in the synthesis of fluorescent probes. medchemexpress.comglpbio.com This suggests a strong potential for the methylated version in similar applications.

A hypothetical design for a fluorescent probe using this compound could involve a Schiff base condensation reaction between its aldehyde group and an amine-containing fluorophore. For instance, conjugation with a molecule like 2-aminopyridine (B139424) could yield a probe with tailored photophysical properties. The resulting Schiff base ligand, incorporating the indole moiety, could then be used for the detection of specific analytes. The N1-methylation in this compound is thought to enhance lipophilicity, which could be advantageous for bioimaging applications requiring cell membrane permeability.

One theoretical application is in the development of probes for metal ion detection. The 4-hydroxyl group, in concert with the aldehyde or a derivative thereof, could act as a chelation site for metal ions. The binding of a metal ion, such as Zn²⁺, could lead to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF), providing a mechanism for sensing.

Incorporation into Functional Materials for Sensing Applications

The indole scaffold of this compound is a versatile platform for the creation of functional materials with sensing capabilities. The aldehyde and hydroxyl groups offer anchor points for incorporating the molecule into larger polymer or solid-state structures.

For instance, the compound could be polymerized or grafted onto surfaces to create materials for chemical sensing. The inherent electrochemical and photophysical properties of the indole ring can be modulated by the binding of analytes to the functional groups. This change in properties could then be detected by various analytical techniques.

While direct examples of this compound in functional materials are not yet prevalent in the literature, related indole-3-carbaldehyde derivatives have been explored for such purposes. These studies provide a foundation for the potential development of materials based on the title compound for applications in environmental monitoring, diagnostics, and quality control.

Derivatization for Supramolecular Chemistry and Self-Assembly

The functional groups of this compound make it an attractive building block for supramolecular chemistry and the construction of self-assembling systems. The hydroxyl group can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules into ordered structures. The aldehyde group can be derivatized to introduce other functionalities that can drive intermolecular interactions.

For example, the aldehyde could be converted into an oxime or a hydrazone, which can then act as hydrogen bond donors and acceptors. These derivatives could be designed to self-assemble into various architectures, such as gels, liquid crystals, or nanoparticles. The N-methylation of the indole ring can influence the packing and stability of these assemblies by altering steric and electronic properties compared to its unmethylated counterpart.

The exploration of this compound in supramolecular chemistry could lead to the development of novel materials with applications in drug delivery, catalysis, and molecular recognition. The ability to form well-defined, non-covalent assemblies is a cornerstone of modern materials science, and this indole derivative presents a promising, yet underexplored, candidate for such endeavors.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

While classical methods for indole (B1671886) synthesis, such as the Vilsmeier-Haack reaction, are established, they often involve harsh reagents and produce significant waste. chemicalbook.comorgsyn.org The future of synthesizing 4-Hydroxy-1-methylindole-3-carbaldehyde and its derivatives lies in the development of greener, more efficient, and economically viable protocols.

Key Research Objectives:

Catalytic Approaches: A significant challenge is moving from stoichiometric reagents to catalytic systems. Recent advancements in using catalytic P(III)/P(V)=O cycles for Vilsmeier-Haack type reactions represent a promising step forward that could be adapted for this specific compound. orgsyn.org Exploration of transition-metal catalysts, which are pivotal in many modern indole syntheses, could unlock novel pathways with high atom economy. mdpi.combeilstein-journals.org

Sustainable Solvents and Conditions: Research should focus on replacing conventional organic solvents with greener alternatives like water or bio-based solvents, and employing energy-efficient methods such as microwave irradiation or ultrasonication. openmedicinalchemistryjournal.comnih.gov Catalyst-free, multi-component reactions in aqueous media are particularly attractive for reducing environmental impact. nih.govdergipark.org.trrug.nl

Table 1: Comparison of Synthetic Methodologies for Indole-3-carbaldehydes

Method Typical Reagents Advantages Disadvantages Future Direction
Classical Vilsmeier-Haack POCl₃, DMF Well-established, reliable Harsh reagents, stoichiometric, potential for waste Development of catalytic versions orgsyn.org
Transition-Metal Catalysis Palladium, Copper, Rhodium, etc. mdpi.com High efficiency, broad scope Cost of catalyst, potential metal contamination Use of earth-abundant metals, improved catalyst recovery
Green Chemistry Approaches Water as solvent, microwave energy, catalyst-free openmedicinalchemistryjournal.comdergipark.org.tr Environmentally benign, reduced energy use Often require optimization for new substrates Broader application to complex indole derivatives

| Biocatalysis | Enzymes (e.g., oxidases, peroxygenases) acs.org | High selectivity, mild conditions | Enzyme stability and availability | Enzyme engineering, development of artificial enzymes |

Comprehensive Mechanistic Studies of Biological Interactions and Pathways

Indole-3-carbaldehyde derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.comresearchgate.net However, for this compound specifically, the precise molecular mechanisms underlying its potential therapeutic effects remain largely uncharacterized.

Future research must pivot towards detailed mechanistic studies to elucidate its interactions with biological targets. This involves identifying specific enzymes, receptors, or signaling pathways that the compound modulates. For instance, studies on related hybrids have identified xanthine (B1682287) oxidase as a potential target. nih.gov Understanding these interactions is crucial for rational drug design and optimization.

A critical area of investigation will be the compound's metabolic fate. Research similar to studies in Arabidopsis, which have identified biosynthetic pathways involving cytochrome P450 enzymes and aldehyde oxidases, could provide insight into how the human body might process this compound. nih.govnih.govresearchgate.net

Exploration of Novel Derivatization and Scaffold Hybridization Opportunities

The true potential of this compound may be realized through the creation of novel derivatives and hybrid molecules. The aldehyde at the C3 position is a versatile chemical handle, readily undergoing condensation and coupling reactions to create a diverse library of new chemical entities. researchgate.net

Future Opportunities:

Systematic Derivatization: The aldehyde can be converted into oximes, hydrazones, thiosemicarbazones, and other functional groups, which have been shown to impart significant biological activity in related indole systems. mdpi.com The hydroxyl group at C4 can also be modified through etherification or esterification to modulate properties like solubility and bioavailability.

Scaffold Hybridization: A highly promising strategy involves creating hybrid molecules that combine the 4-hydroxy-1-methylindole core with other known pharmacophores. researchgate.net This approach, which has been successful in creating potent isatin-indole hybrids nih.gov, could lead to compounds with synergistic or entirely new modes of action. Potential hybridization partners could include coumarins, chalcones, or triazoles. researchgate.net

Advanced Computational Modeling for Precise Structure-Function Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound and its derivatives, advanced computational modeling can provide deep insights into their structure-function relationships, guiding synthetic efforts and minimizing trial-and-error experimentation.

Techniques like Quantitative Structure-Activity Relationship (QSAR) studies, which have been applied to other indole derivatives jocpr.comuq.edu.au, can build mathematical models to predict biological activity based on chemical structure. Molecular docking simulations can predict the binding modes of these molecules within the active sites of target proteins, as demonstrated with xanthine oxidase inhibitors. nih.govnih.gov

Future efforts should leverage more sophisticated computational methods:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-protein complex over time, ensuring the stability of the predicted binding interactions. nih.gov

Machine Learning and AI: To analyze large datasets of indole derivatives and predict not only their efficacy but also their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, a critical component of drug development.

Density Functional Theory (DFT): To gain a deeper understanding of electronic properties and reaction mechanisms, which can help in designing more reactive and selective synthetic routes. researchgate.net

Investigation of Biocatalytic Pathways for Selective Functionalization

Biocatalysis, the use of enzymes to perform chemical transformations, presents a compelling green alternative to traditional organic synthesis. For a molecule like this compound, enzymes could offer unparalleled selectivity, particularly for functionalizing the indole ring.

The natural biosynthetic pathways of indolic metabolites in plants and microbes provide a blueprint for this approach. nih.govresearchgate.net Enzymes from these pathways could potentially be harnessed to perform specific steps, such as the hydroxylation at the C4 position, with perfect regioselectivity. Research into chemoenzymatic strategies, where enzymes are used in concert with chemical steps, could also streamline the synthesis of complex indole derivatives. nih.gov The development of artificial enzymes or the engineering of existing ones through directed evolution could lead to biocatalysts tailored specifically for the efficient and sustainable production of this compound and its analogues. acs.org

Q & A

Q. Table 1. Optimal Synthetic Conditions

ParameterRange/ValueImpact on Yield
Temperature80–120°C↑ yield at 100°C
SolventDMF > DCM > THFPolarity critical
CatalystAlCl₃ (0.1 eq)Regioselectivity

Q. Table 2. Analytical Signatures

TechniqueKey Data PointsReference
¹H NMR (DMSO-d₆)δ 10.1 (CHO), δ 6.8 (Ar-H)
HPLC Retention Time8.2 min (MeOH:H₂O 70:30)
ESI-MS[M+H]⁺ = 162.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.